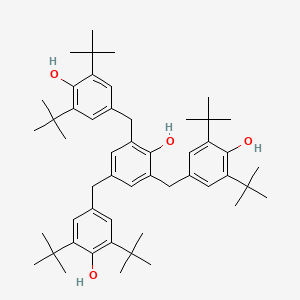
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a highly sterically hindered phenolic compound. It is known for its antioxidant properties and is used to prevent the oxidative degradation of various materials, including plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol typically involves the alkylation of phenol with tert-butyl groups. This process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as sulfuric acid . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance makes these reactions less favorable.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant mechanism of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxy radicals, making the compound an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another sterically hindered phenol with similar antioxidant properties.
2,6-Di-tert-butylphenol: A widely used antioxidant in industrial applications.
Tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate: A compound with similar antioxidant properties but different structural features.
Uniqueness
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is unique due to its high steric hindrance, which provides exceptional stability to the phenoxy radicals formed during oxidation. This makes it particularly effective as an antioxidant in various applications .
Properties
CAS No. |
6010-34-0 |
|---|---|
Molecular Formula |
C51H72O4 |
Molecular Weight |
749.1 g/mol |
IUPAC Name |
2,4,6-tris[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C51H72O4/c1-46(2,3)36-24-31(25-37(43(36)53)47(4,5)6)19-30-20-34(22-32-26-38(48(7,8)9)44(54)39(27-32)49(10,11)12)42(52)35(21-30)23-33-28-40(50(13,14)15)45(55)41(29-33)51(16,17)18/h20-21,24-29,52-55H,19,22-23H2,1-18H3 |
InChI Key |
OSPBEQGPLJSTKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
6010-34-0 |
Synonyms |
2,4,6-tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol Ionox 312 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















